molecular formula C15H13BrFNO2 B5876476 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide

Cat. No.: B5876476
M. Wt: 338.17 g/mol
InChI Key: ANWPREWNGKKVLU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Preparation of 4-bromo-2-methylphenol: This can be achieved by bromination of 2-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromo-2-methylphenoxyacetic acid: The 4-bromo-2-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-bromo-2-methylphenoxyacetic acid.

    Amidation Reaction: The final step involves the reaction of 4-bromo-2-methylphenoxyacetic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The acetamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxyacetamides.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)acetamide
  • 2-(4-bromo-2-methylphenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(4-bromo-2-methylphenoxy)-N-(3-methylphenyl)acetamide

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPREWNGKKVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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